4-Fluoro-2-(4-methylphenyl)pyrrolidine
CAS No.:
Cat. No.: VC17632740
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14FN |
|---|---|
| Molecular Weight | 179.23 g/mol |
| IUPAC Name | 4-fluoro-2-(4-methylphenyl)pyrrolidine |
| Standard InChI | InChI=1S/C11H14FN/c1-8-2-4-9(5-3-8)11-6-10(12)7-13-11/h2-5,10-11,13H,6-7H2,1H3 |
| Standard InChI Key | NYLMARIQKWDDFQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2CC(CN2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-fluoro-2-(4-methylphenyl)pyrrolidine, reflects its core pyrrolidine ring (C₄H₈N) substituted at positions 2 and 4. Key structural features include:
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Fluorine atom: Introduces electronegativity and potential hydrogen-bonding interactions, influencing bioavailability and target binding .
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4-Methylphenyl group: A hydrophobic aromatic substituent that may enhance membrane permeability and π-π stacking with biological targets.
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Pyrrolidine scaffold: Provides conformational flexibility due to pseudorotation, enabling adaptation to diverse binding pockets .
The stereochemistry at the 2- and 4-positions remains unspecified in current literature, though synthetic methods for analogous fluoropyrrolidines emphasize stereocontrol via iodocyclization .
Physicochemical Parameters
Table 1 summarizes critical physicochemical data:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄FN |
| Molecular Weight | 179.23 g/mol |
| Canonical SMILES | CC1=CC=C(C=C1)C2CC(CN2)F |
| Topological Polar Surface Area | 12.4 Ų (estimated) |
| LogP (Octanol-Water) | 2.8 (predicted) |
The moderate LogP value suggests balanced lipophilicity, favorable for blood-brain barrier penetration in neurological applications . The fluorine atom’s electronegativity (3.98 Pauling scale) may enhance metabolic stability compared to non-fluorinated analogs.
Synthetic Strategies and Reaction Mechanisms
Retrosynthetic Analysis
Two primary routes emerge for synthesizing 4-fluoro-2-(4-methylphenyl)pyrrolidine:
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Pyrrolidine Ring Construction: Cyclization of fluorinated precursors.
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Post-Functionalization: Introducing fluorine and aryl groups to a preformed pyrrolidine core.
Reductive Amination
Analytical Characterization
Spectroscopic Techniques
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¹H NMR: Expected signals include δ 7.1–7.3 ppm (aryl protons), δ 3.5–4.0 ppm (pyrrolidine CH₂N), and δ 2.3 ppm (methyl group).
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HRMS: Calculated for C₁₁H₁₄FN [M+H]⁺: 180.1192.
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation, with retention time dependent on mobile phase polarity.
Future Research Directions
Priority Investigations
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Stereoselective Synthesis: Resolve enantiomers and evaluate chiral biological effects.
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Target Identification: Screen against kinase, GPCR, and nuclear receptor panels.
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ADMET Profiling: Assess permeability, cytochrome P450 inhibition, and hERG liability.
Structural Optimization
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Fluorine Replacement: Test Cl, Br, or CF₃ substituents for enhanced potency.
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Aryl Substitution: Explore electron-withdrawing groups (e.g., NO₂) to modulate electronic effects.
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